2-(Cyclohexyloxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

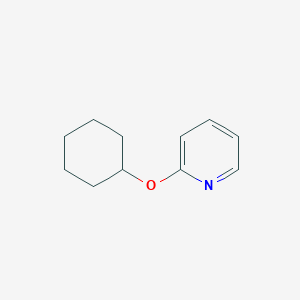

“2-(Cyclohexyloxy)pyridine” is a compound that has a pyridine ring with a cyclohexyloxy group attached to it . It’s a part of the broader family of pyridine derivatives, which are important in various fields including pharmaceuticals, natural compounds, dyes, and fluorescent materials .

Synthesis Analysis

The synthesis of 2-pyridone compounds, which include “2-(Cyclohexyloxy)pyridine”, is an important research field. The synthetic methods are classified into three classes: reactions based on pyridine rings, cyclization, and cycloaddition reactions . A novel synthesis of amino-substituted-2-pyridone has been reported, which involves the use of a palladium catalyst under microwave irradiation .Molecular Structure Analysis

The molecular structure of “2-(Cyclohexyloxy)pyridine” can be determined using different density functional theory (DFT) approaches . These approaches can determine the structures and the interaction energies of the formed complexes between pyridine and a series of dihalogen molecules .Chemical Reactions Analysis

Pyridine derivatives, including “2-(Cyclohexyloxy)pyridine”, are involved in various chemical reactions. For instance, they can undergo C-H functionalization, which is an efficient tool for the synthesis of 2-pyridone .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Cyclohexyloxy)pyridine” include its molecular weight, which is 221.06 g/mol . Pyridine derivatives are known for their remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity .Scientific Research Applications

- CHOP derivatives have been explored as potential drug candidates due to their structural resemblance to pyridine, a common nitrogen heterocycle found in FDA-approved drugs. Researchers investigate their pharmacological properties, bioavailability, and interactions with biological targets .

- The electron-poor nature of pyridine often limits direct functionalization. However, sustainable chemistry aims to minimize waste generation. Scientists have developed methods for direct C–H functionalization of pyridine rings, enhancing their synthetic utility .

- CHOP derivatives participate in multicomponent reactions, leading to the formation of polyfunctionalized pyridines. Nanoparticles have been studied as catalysts in these reactions, providing a green and efficient approach to pyridine synthesis .

- Recent advances focus on C2-H functionalization of pyridine/quinoline N-oxides. Researchers explore simple C2-H functionalization, annulation of C3-substituted azine N-oxides, and functionalization at the C2-benzylic position. These strategies expand the synthetic toolbox for pyridine derivatives .

Medicinal Chemistry and Drug Development

Sustainable Chemistry: C–H Functionalization

Multicomponent Reactions (MCRs)

Functionalization of Pyridine N-Oxides

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s known that pyridine derivatives are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of 2-(Cyclohexyloxy)pyridine involves its interaction with its targets in the Suzuki–Miyaura coupling reactions . In these reactions, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that pyridine derivatives can be involved in various biochemical routes . For instance, they can participate in the degradation of pyridines , and in the Dahms pathway, where the metabolite 2-keto-3-deoxy-xylonate can be split into glycolaldehyde and pyruvate .

Pharmacokinetics

The pharmacokinetics of pyridine derivatives can vary widely depending on their specific chemical structures and the biological systems in which they are used .

Result of Action

It’s known that pyridine derivatives can have various effects depending on their specific chemical structures and the biological systems in which they are used .

Action Environment

The action, efficacy, and stability of 2-(Cyclohexyloxy)pyridine can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions, in which the compound is often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents used in these reactions also plays a role .

properties

IUPAC Name |

2-cyclohexyloxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h4-5,8-10H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTRTHLUAFDPQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one](/img/structure/B2571639.png)

![2-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2571641.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2571642.png)

![Tert-butyl 9a-(aminomethyl)-1,3,4,6,7,9-hexahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2571646.png)

![1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B2571647.png)

![N-[4-(difluoromethoxy)phenyl]-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2571651.png)

![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-(ethylsulfonyl)benzamide](/img/structure/B2571653.png)

![2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)